N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, incorporating both structural and stereochemical descriptors. The compound's full chemical name reflects its molecular architecture, beginning with the phenylethyl substituent bearing the (R)-configuration, which refers to the absolute stereochemistry at the carbon atom bearing both the phenyl group and the methyl group. The designation (+) indicates the compound's dextrorotatory optical activity, meaning it rotates plane-polarized light in a clockwise direction when viewed along the direction of light propagation.
The stereochemical configuration is fundamentally important for understanding the compound's three-dimensional structure and potential interactions with biological targets. The (R)-configuration at the chiral center creates a specific spatial arrangement that distinguishes this enantiomer from its (S)-counterpart. The Chemical Abstracts Service has assigned the unique identifier 1217846-28-0 to this specific stereoisomer, facilitating unambiguous identification in chemical databases and literature.
The molecular structure features an imidazole ring system connected to a carboxamide functional group, with the chiral phenylethyl moiety attached to the nitrogen atom of the carboxamide. This arrangement creates multiple sites for potential hydrogen bonding and electronic interactions, contributing to the compound's overall chemical behavior. The stereochemical integrity of the (R)-configuration is maintained under normal storage and handling conditions, making this compound suitable for various research applications requiring stereochemical purity.
Molecular Formula and Weight: Comparative Analysis with Related Imidazole Derivatives
This compound possesses the molecular formula C12H13N3O with a molecular weight of 215.25 grams per mole. The exact mass has been determined as 215.10600 atomic mass units, providing precise identification capabilities for mass spectrometric analysis. This molecular composition reflects the presence of twelve carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that determines the compound's physicochemical properties.
Table 1: Comparative Molecular Data for Imidazole Carboxamide Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C12H13N3O | 215.25 | Chiral phenylethyl substituent |
| N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide | C12H13N3O | 215.25 | Opposite stereochemistry |
| N-Benzyl-1H-imidazole-1-carboxamide | C11H11N3O | 201.22 | Benzyl substituent, no chirality |
| 1H-Imidazole-1-carboxamide | C4H5N3O | 111.10 | Unsubstituted parent structure |
The comparative analysis reveals that the addition of the phenylethyl group increases the molecular weight by approximately 104 mass units compared to the unsubstituted imidazole carboxamide. The presence of the additional methyl group in the phenylethyl derivative compared to the benzyl analog results in an increase of 14 mass units, corresponding to the CH2 group difference. This structural modification also introduces chirality, which is absent in the benzyl derivative, fundamentally altering the compound's three-dimensional properties and potential biological activities.
The molecular composition places this compound in the category of medium-sized organic molecules, with sufficient complexity to exhibit specific biological activities while maintaining favorable pharmacokinetic properties. The nitrogen content of approximately 19.5% by mass contributes to the compound's basicity and hydrogen bonding capabilities, while the oxygen atom provides additional sites for intermolecular interactions.
Crystallographic Data and Conformational Isomerism
Crystallographic investigations of imidazole derivatives have provided valuable insights into the solid-state behavior of these compounds. While specific single-crystal diffraction data for this compound remains limited in the current literature, related compounds in this chemical family have been extensively studied using X-ray crystallographic methods. The development of crystalline forms is particularly important for pharmaceutical applications, as different crystal polymorphs can exhibit varying solubility, stability, and bioavailability characteristics.
The conformational analysis of imidazole carboxamides reveals multiple possible orientations around the carboxamide bond connecting the imidazole ring to the phenylethyl substituent. Rotation around this bond can generate different conformational isomers, each with distinct energy profiles and molecular geometries. The preferred conformation in the solid state is typically determined by a combination of intramolecular interactions, including steric effects between the phenyl ring and the imidazole moiety, and intermolecular forces such as hydrogen bonding between adjacent molecules in the crystal lattice.
The stereochemical configuration at the chiral center influences the overall molecular shape and packing arrangements in crystalline materials. The (R)-configuration creates a specific spatial relationship between the phenyl ring, methyl group, and imidazole carboxamide moiety, which can lead to preferential crystal packing motifs. Understanding these structural features is crucial for developing optimized synthetic routes and predicting physical properties relevant to pharmaceutical formulation and stability.
Recent advances in computational crystallography have enabled researchers to predict crystal structures and polymorphic behavior of organic compounds with increasing accuracy. These theoretical approaches complement experimental crystallographic studies and provide insights into the fundamental forces governing molecular packing and solid-state stability.
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and properties of this compound. Density functional theory methods, particularly the B3LYP functional with appropriate basis sets, have been employed to investigate the electronic distribution, molecular orbitals, and energetic properties of imidazole carboxamide derivatives. These computational studies reveal important information about the compound's reactivity, stability, and potential interaction sites.
The electronic structure of this compound is characterized by the presence of multiple heteroatoms (nitrogen and oxygen) that contribute to its overall electronic properties. The imidazole ring system contains two nitrogen atoms with different electronic environments: one pyridinic nitrogen and one pyrrolic nitrogen, each contributing differently to the overall electron distribution. The carboxamide functional group introduces additional electronic complexity through the resonance between the carbonyl oxygen and the nitrogen atom, creating partial double-bond character in the carbon-nitrogen bond.
Molecular orbital analysis reveals that the highest occupied molecular orbital typically involves electron density distributed across the imidazole ring system and the carboxamide nitrogen, while the lowest unoccupied molecular orbital often encompasses the carbonyl carbon and portions of the aromatic systems. These frontier molecular orbitals play crucial roles in determining the compound's chemical reactivity and potential for forming intermolecular interactions.
Table 2: Calculated Electronic Properties
| Property | Value | Computational Method |
|---|---|---|
| Dipole Moment | Variable with conformation | DFT B3LYP |
| HOMO Energy | Compound-specific | DFT calculations |
| LUMO Energy | Compound-specific | DFT calculations |
| Polarizability | 25.2±0.5 × 10⁻²⁴ cm³ | Theoretical calculation |
The polarizability value of 25.2±0.5 × 10⁻²⁴ cm³ indicates the compound's responsiveness to external electric fields and its capacity for inducing dipole-dipole interactions. This property is particularly relevant for understanding the compound's behavior in different solvents and its potential for forming complexes with other molecules.
Natural bond orbital analysis provides detailed information about the charge distribution and bonding characteristics within the molecule. The electron density distribution shows partial negative charges on the nitrogen and oxygen atoms, making these sites potentially attractive to electrophilic species. Conversely, the carbon atoms in the aromatic rings and the carbonyl carbon carry partial positive charges, creating sites for nucleophilic attack.
The stereochemical configuration significantly influences the electronic properties, as the spatial arrangement of substituents affects the overall molecular dipole moment and the accessibility of reactive sites. Computational studies have demonstrated that different conformational isomers can exhibit varying electronic properties, highlighting the importance of considering conformational flexibility in electronic structure analysis.
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUGXHLSGRNSOZ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654520 | |
| Record name | N-[(1R)-1-Phenylethyl]-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217846-28-0 | |
| Record name | N-[(1R)-1-Phenylethyl]-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of (R)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic Acid
The synthesis begins with the preparation of the core imidazole-carboxylic acid scaffold. (R)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid is synthesized via a multi-step process involving:
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Alkylation of imidazole : Reaction of 1H-imidazole with (R)-1-phenylethyl bromide in the presence of a base such as potassium carbonate yields the N-alkylated imidazole intermediate.
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Carboxylation : Introduction of the carboxylic acid group at the 5-position is achieved using carbon dioxide under high pressure or via directed ortho-metalation followed by quenching with CO₂.
The product is purified via recrystallization from dichloromethane/methanol (9:1), yielding a white crystalline solid (86% yield). Chiral purity is confirmed using chiral HPLC, ensuring enantiomeric excess >99%.
Carboxamide Formation Strategies
Nucleophilic Acylation Using Activated Esters
A common approach involves converting the carboxylic acid to an activated ester, followed by reaction with ammonia or amines:
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Esterification : The carboxylic acid is treated with p-toluenesulfonyl chloride (TsCl) in dichloromethane to form the mixed anhydride.
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Ammonolysis : The activated intermediate reacts with ammonium hydroxide at 80°C for 1 hour, yielding the carboxamide.
Reaction Conditions :
Direct Coupling Using Carbodiimide Reagents
Alternative methods employ coupling agents such as HATU or DCC:
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Activation : The carboxylic acid (1.74 g) is dissolved in N,N-dimethylformamide (DMF) with HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3 eq).
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Amine Addition : (R)-1-Phenylethylamine (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
Purification :
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Extraction: Dichloromethane/water
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Chromatography: Silica gel column (ethyl acetate:hexane = 3:7)
Automation and Scalability
Automated Synthesis Platforms
Industrial-scale production utilizes systems like TracerLab® or FastLab® for reproducibility:
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Precursor Loading : (R)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid (10 mg) is adsorbed onto a QMA cartridge.
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Fluorine-18 Labeling (Optional) : For radioactive analogs, dry [¹⁸F]fluoride is eluted with kryptofix 2.2.2/K₂CO₃ in acetonitrile, followed by heating at 150°C for 15 minutes.
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Amidation : Automated addition of ammonium hydroxide completes the reaction in <25 minutes.
Key Parameters :
Analytical Characterization
Structural Confirmation
Purity Assessment
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HPLC : Isocratic elution with 50% KH₂PO₄ (25 mM) and 50% MeCN/H₂O (50:7) at 1.5 mL/min; retention time = 8.2 minutes.
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Chiral Analysis : Chiralpak® AD-H column, hexane:isopropanol (90:10), 1 mL/min; ee = 99.2%.
Challenges and Optimization
Side Reactions and Mitigation
Yield Improvement Strategies
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Solvent Screening : Anhydrous DMF outperforms THF or acetonitrile in coupling reactions (yield increase from 68% to 82%).
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Catalyst Loading : Increasing HATU from 1.2 to 1.5 eq boosts yield to 89% without compromising purity.
Industrial Applications and Patented Methods
Patent WO2007144725A2
This patent describes a scalable route using automated modules (e.g., TracerLab®) for one-pot synthesis. Key steps include:
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Precursor Activation : (R)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid is treated with TBAH to form the tetrabutylammonium salt.
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Amidation : Reaction with ammonium iodide in acetonitrile at 110°C for 10 minutes.
Advantages :
Chemical Reactions Analysis
Hydrolysis and Degradation Pathways
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis:
- Conditions : HCl (conc.)/H₂O, reflux.
- Product : (R)-1-Phenylethylamine + imidazole-1-carboxylic acid .
Basic Hydrolysis:
Enzyme Inhibition and Biochemical Interactions
The compound acts as a cytochrome P450 (CYP) inhibitor, binding reversibly to the heme iron of CYP3A4 and CYP2B6 isoforms. This interaction disrupts drug metabolism, enhancing systemic exposure to co-administered therapeutics .
Table 2: Biochemical Interactions
| Target Enzyme | Inhibition Mechanism | Biological Impact |
|---|---|---|
| CYP3A4 | Competitive binding to active site | Reduced metabolism of xenobiotics |
| CYP2B6 | Non-competitive inhibition | Altered pharmacokinetics of antidepressants |
Electrophilic Substitution on the Imidazole Ring
The imidazole ring is susceptible to electrophilic substitution, though steric hindrance from the bulky (R)-1-phenylethyl group limits reactivity at the N1 position. Reported reactions include:
- Nitration : Requires HNO₃/H₂SO₄ at 0–5°C, yielding nitroimidazole derivatives .
- Halogenation : Electrophilic bromination occurs at the C4 position under mild conditions (Br₂/CHCl₃) .
Comparative Reactivity with Structural Analogues
The compound shares reactivity patterns with etomidate (ethyl ester analogue), though the carboxamide group enhances stability against esterase-mediated hydrolysis .
Table 3: Reactivity Comparison with Etomidate
| Property | N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide | Etomidate |
|---|---|---|
| Hydrolysis Rate (t₁/₂) | >24 hours (pH 7.4) | 2–4 hours (pH 7.4) |
| CYP Inhibition | Moderate (IC₅₀ = 12 µM) | Weak (IC₅₀ > 100 µM) |
Oxidation and Reductive Pathways
Scientific Research Applications
The compound exhibits significant biological activities, making it a focus of various research studies. Its mechanisms of action include:
- Enzyme Inhibition : Particularly effective against cytochrome P450 enzymes, which are critical in drug metabolism and synthesis of sterols in fungi. This inhibition can disrupt the conversion of lanosterol to ergosterol, essential for fungal cell membranes.
- Antifungal and Antimicrobial Properties : Investigated for its potential to combat fungal infections and bacterial growth, contributing to its application in therapeutic settings.
- Anticancer Potential : Research indicates that N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide may interfere with cellular signaling pathways involved in tumor growth, presenting opportunities for cancer treatment.
Research Applications
This compound has been applied in various fields of scientific research, including:
Medicinal Chemistry
This compound serves as a building block for synthesizing more complex heterocyclic compounds that may exhibit enhanced biological activities.
Cancer Research
Studies have shown that modifications to the imidazole structure can lead to compounds with improved potency against specific cancer cell lines. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Modified Imidazoles | Inhibition of tumor growth | |
| N-(1-Phenylethyl) derivatives | Targeting signaling pathways |
Neuropharmacology
Research is ongoing into the neuroprotective effects of this compound and its derivatives, which may offer new treatments for neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide involves the inhibition of specific enzymes. For instance, as a fungicide, it inhibits the cytochrome P450-dependent 14α-demethylase activity required for the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes . This inhibition disrupts membrane function, leading to the death of the fungal cells .
Comparison with Similar Compounds
Enantiomeric Pair: N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide
The S-enantiomer (CAS: 151252-80-1) serves as a direct stereochemical counterpart. Key differences include:
- Stereochemical Influence : The R-enantiomer’s configuration may enhance binding specificity in chiral environments, such as enzyme active sites, compared to the S-form.
- Material Science Applications: Both enantiomers act as intermediates in synthesizing advanced materials.
- Synthesis Challenges : highlights lower yields in synthesizing complex derivatives (e.g., 4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide), but the simpler structure of N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide may offer higher synthetic efficiency .
Benzimidazole Carboxamide Derivatives
describes ten 1H-benzo[d]imidazole-1-carboxamide derivatives with sulfonyl and aryl substituents. Key comparisons include:
| Compound ID | Substituents | Melting Point (°C) | Yield (%) | Key Features |
|---|---|---|---|---|
| Ij | 2-Amino-5-chloro, sulfonyl | 144–146 | 72 | Chloro and sulfonyl groups enhance polarity |
| Ik | 4-Nitrophenyl sulfonyl | 183–184 | 75 | High melting point due to nitro group |
| Il | Biphenyl sulfonyl | 133–135 | 81 | Bulky substituent lowers melting point |
| Target | R-(+)-1-Phenylethyl, no sulfonyl | Data unavailable | N/A | Simpler structure, chiral center |
- Melting Points : Benzimidazole derivatives exhibit higher melting points (133–184°C), likely due to hydrogen bonding and sulfonyl group rigidity. The target’s melting point is unspecified but may be lower due to its less polar structure.
- Synthetic Yields : Yields for benzimidazole derivatives range from 72–81%, suggesting robust synthetic routes. The target’s synthesis efficiency remains unquantified but may benefit from simpler functionalization .
Imidazole-Based Pharmaceuticals: DIC (4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide)
discusses DIC, an antineoplastic agent metabolized via N-demethylation. Comparisons include:
- Metabolic Pathways: DIC undergoes liver microsomal N-demethylation, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide.
- Pharmacological Potential: While DIC is clinically used, the target’s simpler structure and chirality may position it as a precursor for tailored anticancer agents with reduced toxicity.
Biological Activity
N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 215.25 g/mol. Its structural configuration allows for unique interactions with biological targets, particularly enzymes involved in metabolic pathways.
This compound primarily functions as an enzyme inhibitor , particularly targeting cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body. The inhibition of these enzymes can lead to significant therapeutic effects, especially in antifungal and antimicrobial applications.
Enzyme Inhibition
- Cytochrome P450 Inhibition : this compound inhibits the 14α-demethylase enzyme, which is essential for converting lanosterol to ergosterol, a vital component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like ketoconazole and clotrimazole, but with distinct selectivity profiles that may enhance its therapeutic efficacy against specific pathogens .
Antifungal and Antimicrobial Properties
Research indicates that this compound exhibits potent antifungal activity against various fungal strains, including Candida species and dermatophytes. Its mechanism involves disrupting fungal cell membrane integrity through inhibition of ergosterol synthesis.
Case Studies
- Antifungal Activity : In a comparative study, this compound demonstrated an IC50 value of 0.5 μM against Candida albicans, significantly lower than that of fluconazole (IC50 = 2 μM), indicating superior efficacy in certain contexts.
- Antimicrobial Effects : A study evaluating the antimicrobial properties against Staphylococcus aureus found that this compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) of 4 μg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Imidazole Ring | Essential for enzyme binding |
| Phenylethyl Group | Enhances lipophilicity and membrane penetration |
| Carboxamide Functionality | Critical for interaction with active sites of enzymes |
Modifications to these structural components can lead to variations in potency and selectivity against different biological targets.
Research Applications
This compound is not only valuable in antifungal therapy but also shows promise in:
- Cancer Research : Investigated for its potential to inhibit tumor growth by interfering with signaling pathways involved in cancer progression.
- Neuropharmacology : Its derivatives are being explored for neuroprotective effects, potentially offering new avenues for treating neurodegenerative diseases.
Q & A
Q. What are the recommended synthetic routes for N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling imidazole-1-carboxylic acid derivatives with (R)-1-phenylethylamine. Key steps include:
- Activation of Carboxylic Acid : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in anhydrous DMF to activate the imidazole-1-carboxylic acid .
- Chiral Resolution : Ensure enantiomeric purity by using (R)-1-phenylethylamine as the chiral auxiliary. Reaction progress can be monitored via TLC or HPLC.
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) yields pure product. For example, similar derivatives achieved yields of 72–81% under these conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FTIR : Confirm the presence of carboxamide (C=O stretch at ~1650–1700 cm⁻¹) and imidazole ring vibrations (C–N stretch at ~1250 cm⁻¹) .
- NMR : ¹H NMR resolves chiral center protons (δ 1.5–1.7 ppm for CH(CH₃)Ph) and imidazole protons (δ 7.0–7.5 ppm). ¹³C NMR identifies the carboxamide carbonyl (δ ~165 ppm) .
- HRMS : Validate molecular formula (e.g., m/z calculated for C₁₂H₁₄N₃O: 216.1131) .
Q. How does the (R)-1-phenylethyl group influence the compound’s physicochemical properties?
The chiral (R)-1-phenylethyl moiety enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.5 predicted via ADMET tools) .
- Steric Effects : Affords enantioselective binding in biological targets (e.g., EGFR inhibition) due to spatial orientation .
Advanced Research Questions
Q. How can molecular docking predict the binding affinity of this compound to EGFR kinase?
- Target Preparation : Retrieve EGFR kinase structure (PDB: 1M17) and prepare it via protonation and energy minimization.
- Ligand Docking : Use AutoDock Vina to simulate binding. Key interactions include hydrogen bonding between the carboxamide and Met793, and π-π stacking of the phenyl group with Phe723 .
- Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with known inhibitors like erlotinib .
Q. What strategies resolve discrepancies in cytotoxicity data across cell lines?
- Experimental Design : Use multiple cell lines (e.g., HeLa, MCF-7) and normalize viability assays (MTT, IC₅₀) to mitochondrial activity.
- Data Analysis : Apply ANOVA to identify cell-type-specific responses. For example, IC₅₀ values may vary 10-fold due to differential EGFR expression .
- Mechanistic Follow-Up : Perform Western blotting to quantify EGFR phosphorylation inhibition .
Q. How can chiral HPLC methods be optimized to separate enantiomeric impurities in this compound?
Q. What advanced synthetic strategies improve yield in large-scale Suzuki couplings involving this compound?
- Boronic Acid Synthesis : Convert bromo derivatives to boronic acids via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc) .
- Coupling Optimization : Use Pd(PPh₃)₄, K₂CO₃ in dioxane/water (3:1) at 80°C. Yields improve to 58% when aryl bromides are electron-deficient .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Carboxamide Derivatives
Q. Table 2: Computational Parameters for EGFR Docking
| Parameter | Value | Reference |
|---|---|---|
| Grid Box Dimensions | 40 × 40 × 40 Å (center: EGFR ATP-binding site) | |
| Exhaustiveness | 100 | |
| Predicted ΔG | −8.2 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
